Direct B–Si Bond Formation on H–Si(100) Surfaces: PhBCl₂ vs. BCl₃ and B₂Pin₂
In solvothermal grafting on H–Si(100) surfaces, dichlorophenylborane (PhBCl₂) demonstrates a critical differentiation from BCl₃ and B₂Pin₂. Unlike BCl₃, which can lead to multilayer formation and complex surface chemistry, PhBCl₂ retains its phenyl group and forms direct B–Si bonds without competitive Si–C bond formation, as confirmed by XPS and DFT [1]. Compared to B₂Pin₂, which requires a catalyst and yields complicated surface chemistry, PhBCl₂ reacts directly without a catalyst, simplifying the process [1].
| Evidence Dimension | Selectivity of B–Si vs. Si–C bond formation on H–Si(100) |
|---|---|
| Target Compound Data | Forms direct B–Si bonds; phenyl group retained; no Si–C bond formation observed |
| Comparator Or Baseline | BCl₃: can form multilayers and complex surface species; B₂Pin₂: requires catalyst, complicated surface chemistry |
| Quantified Difference | Qualitative selectivity: PhBCl₂ yields only B–Si bonds, no Si–C bonds; BCl₃ and B₂Pin₂ systems are less selective or more complex. |
| Conditions | Solvothermal reaction with H–Si(100) surfaces; XPS and DFT analysis. |
Why This Matters
For researchers developing next-generation electronic materials requiring precise, direct B–Si doping without organic contamination, PhBCl₂ offers a cleaner, simpler, and more controllable solvothermal route than BCl₃ or B₂Pin₂.
- [1] Silva-Quinones, D., et al. (2021). Reaction of Dichlorophenylborane with H–Si(100). ACS Omega, 6(49), 33645–33651. doi:10.1021/acsomega.1c04619 View Source
